2-(Difluoromethoxy)pyridin-4-ol
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Overview
Description
2-(Difluoromethoxy)pyridin-4-ol is a chemical compound with the molecular formula C6H5F2NO2 and a molecular weight of 161.11 g/mol It is characterized by the presence of a difluoromethoxy group attached to a pyridin-4-ol structure
Preparation Methods
The synthesis of 2-(Difluoromethoxy)pyridin-4-ol involves several steps. One common method includes the reaction of 4-hydroxypyridine with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(Difluoromethoxy)pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the difluoromethoxy group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Difluoromethoxy)pyridin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)pyridin-4-ol involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved depend on the specific application and target molecules .
Comparison with Similar Compounds
2-(Difluoromethoxy)pyridin-4-ol can be compared with other similar compounds such as:
2-(Methoxymethoxy)pyridin-4-ol: Similar structure but with a methoxymethoxy group instead of difluoromethoxy.
2-(Trifluoromethoxy)pyridin-4-ol: Contains a trifluoromethoxy group, which may result in different chemical properties and reactivity.
4-Hydroxypyridine: The parent compound without any substituents on the pyridine ring.
Properties
IUPAC Name |
2-(difluoromethoxy)-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2/c7-6(8)11-5-3-4(10)1-2-9-5/h1-3,6H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLOASWLEVJLKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594933 |
Source
|
Record name | 2-(Difluoromethoxy)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205043-09-0 |
Source
|
Record name | 2-(Difluoromethoxy)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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